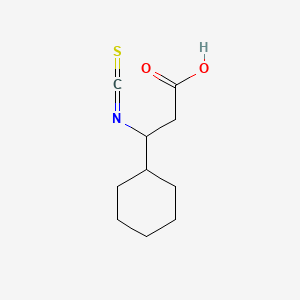
3-Cyclohexyl-3-isothiocyanatopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexyl-3-isothiocyanatopropanoic acid is an organic compound characterized by the presence of a cyclohexyl group attached to a propanoic acid backbone, with an isothiocyanate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-3-isothiocyanatopropanoic acid typically involves the reaction of cyclohexylamine with carbon disulfide and chloroform in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents include dichloromethane or toluene.
Catalysts: Bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-3-isothiocyanatopropanoic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the isothiocyanate group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted compounds depending on the nucleophile used.
Scientific Research Applications
3-Cyclohexyl-3-isothiocyanatopropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Cyclohexyl-3-isothiocyanatopropanoic acid exerts its effects involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function. The molecular targets and pathways involved include:
Proteins: Covalent modification of cysteine residues.
Pathways: Disruption of cellular signaling pathways due to protein modification.
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexylpropionic acid: Similar backbone but lacks the isothiocyanate group.
Cyclohexanebutyric acid: Another cyclohexyl derivative with a different chain length.
Cinnamic acid: Shares some structural similarities but has different functional groups.
Properties
Molecular Formula |
C10H15NO2S |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
3-cyclohexyl-3-isothiocyanatopropanoic acid |
InChI |
InChI=1S/C10H15NO2S/c12-10(13)6-9(11-7-14)8-4-2-1-3-5-8/h8-9H,1-6H2,(H,12,13) |
InChI Key |
MQHLEKVIEXPLJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(CC(=O)O)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rac-(3r,4s)-4-(4-bromophenyl)-1-{[(9h-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B15326773.png)



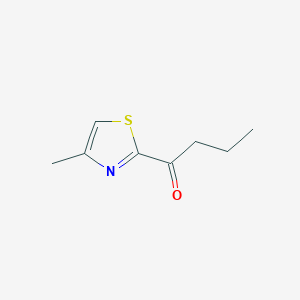
![2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylicacid](/img/structure/B15326805.png)
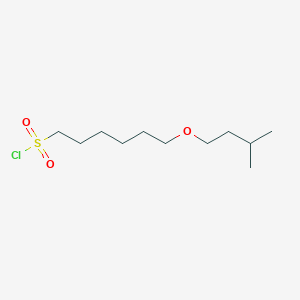
![3-(2-(Pyrrolidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B15326831.png)
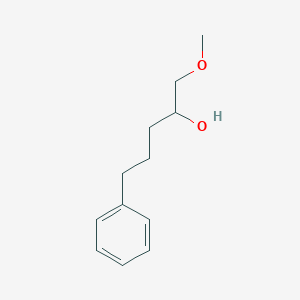
![5-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-3-carboxylicacid](/img/structure/B15326847.png)


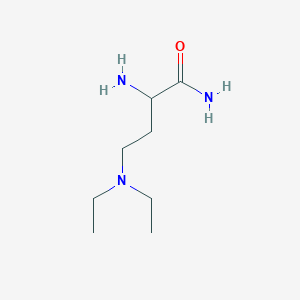
![sodium (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate](/img/structure/B15326861.png)
